

An In-depth Technical Guide to the Physical Properties of 4-Cyanobenzamide

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Compound of Interest

Compound Name: 4-Cyanobenzamide

Cat. No.: B1359955

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Introduction

4-Cyanobenzamide (CAS No: 3034-34-2) is a versatile bifunctional organic compound that holds significant interest for researchers, scientists, and drug development professionals.^[1] Its structure, featuring both a nitrile ($\text{-C}\equiv\text{N}$) and an amide (-CONH_2) group on a benzene ring, imparts a unique combination of chemical reactivity and physical characteristics. This guide provides a comprehensive technical overview of the core physical properties of **4-Cyanobenzamide**, offering insights into its molecular characteristics, thermal behavior, spectroscopic signature, and crystalline nature. Understanding these fundamental properties is paramount for its effective application in medicinal chemistry, materials science, and synthetic organic chemistry.^[1]

Core Molecular and Physical Properties

A summary of the fundamental physical and molecular properties of **4-Cyanobenzamide** is presented below. These values are crucial for a range of applications, from reaction stoichiometry calculations to the design of purification and formulation processes.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ N ₂ O	[2][3][4]
Molecular Weight	146.15 g/mol	[1][2][4]
Appearance	White to pale cream/light yellow powder or crystal	[1][2][3]
Melting Point	222-229 °C	[1][3][4]
Boiling Point	~265.75 °C (rough estimate)	[5]
pKa	~15.18 (Predicted)	[5]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of **4-Cyanobenzamide**. The following sections detail the key spectroscopic techniques used to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of **4-Cyanobenzamide** by providing detailed information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.^[1]

While specific, high-resolution spectra are best sourced from dedicated spectral databases, the expected chemical shifts can be predicted based on the molecular structure. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm in ¹H NMR, with splitting patterns dictated by their substitution on the benzene ring. The amide protons would likely appear as a broad singlet. In ¹³C NMR, distinct signals would be observed for the quaternary carbons (including the nitrile and amide carbonyl carbons), and the protonated aromatic carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the characteristic functional groups present in **4-Cyanobenzamide**. The IR spectrum will prominently feature absorption bands corresponding to the nitrile and amide moieties. Key expected vibrational frequencies include:

- N-H stretching (amide): Two bands in the region of 3400-3200 cm^{-1}
- $\text{C}\equiv\text{N}$ stretching (nitrile): A sharp, medium-intensity band around 2230-2210 cm^{-1}
- C=O stretching (amide I): A strong absorption band in the region of 1680-1630 cm^{-1}
- N-H bending (amide II): A band in the region of 1640-1550 cm^{-1}
- Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm^{-1} and 1600-1450 cm^{-1} , respectively.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the benzene ring conjugated with the cyano and amide groups, **4-Cyanobenzamide** is expected to exhibit absorption in the ultraviolet region. The λ_{max} (wavelength of maximum absorbance) is influenced by the solvent polarity. While a specific λ_{max} is not consistently reported across general literature, it is a key parameter to be determined experimentally for quantitative analysis, such as in dissolution or reaction kinetic studies.

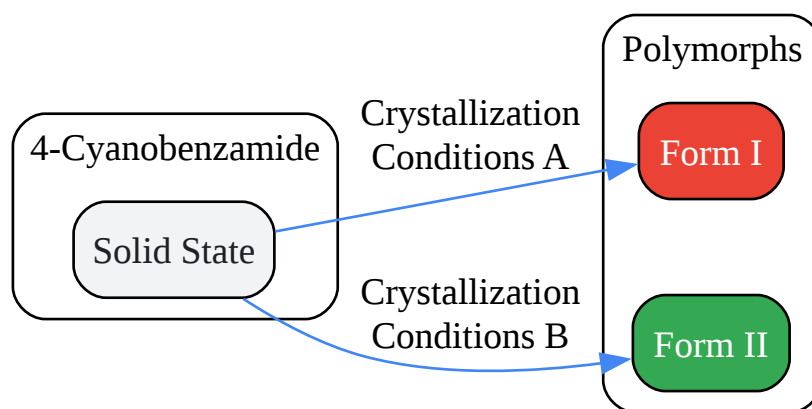
Solubility Profile

The solubility of **4-Cyanobenzamide** is a critical parameter for its use in synthesis, purification, and formulation. While extensive quantitative solubility data in a wide range of organic solvents is not readily available in the public domain, a qualitative understanding can be derived from its molecular structure. As a moderately polar molecule, its solubility is governed by the "like dissolves like" principle.

Solvent Class	Predicted Solubility	Rationale
Polar Protic (e.g., Methanol, Ethanol)	Soluble	The amide group can form hydrogen bonds with the solvent's hydroxyl group.
Polar Aprotic (e.g., DMSO, DMF, Acetone)	Soluble	These solvents can act as hydrogen bond acceptors for the amide protons and effectively solvate the molecule.
Nonpolar (e.g., Hexane, Toluene)	Sparingly Soluble to Insoluble	The energy required to break the strong intermolecular forces in the crystal lattice is not sufficiently compensated by weak solute-solvent interactions.
Water	Sparingly Soluble	Despite its polarity, the hydrophobic benzene ring limits its solubility in water.

Crystallography and Polymorphism

4-Cyanobenzamide is known to exhibit polymorphism, existing in different crystalline forms with distinct physical properties. Two polymorphs, designated as Form I and Form II, have been identified and characterized. Both forms crystallize in the monoclinic system but differ in their space groups. This structural difference leads to variations in their physical characteristics, which can be significant for pharmaceutical and material science applications.



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Caption: Polymorphic forms of **4-Cyanobenzamide**.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the experimental determination of key physical properties of **4-Cyanobenzamide**.

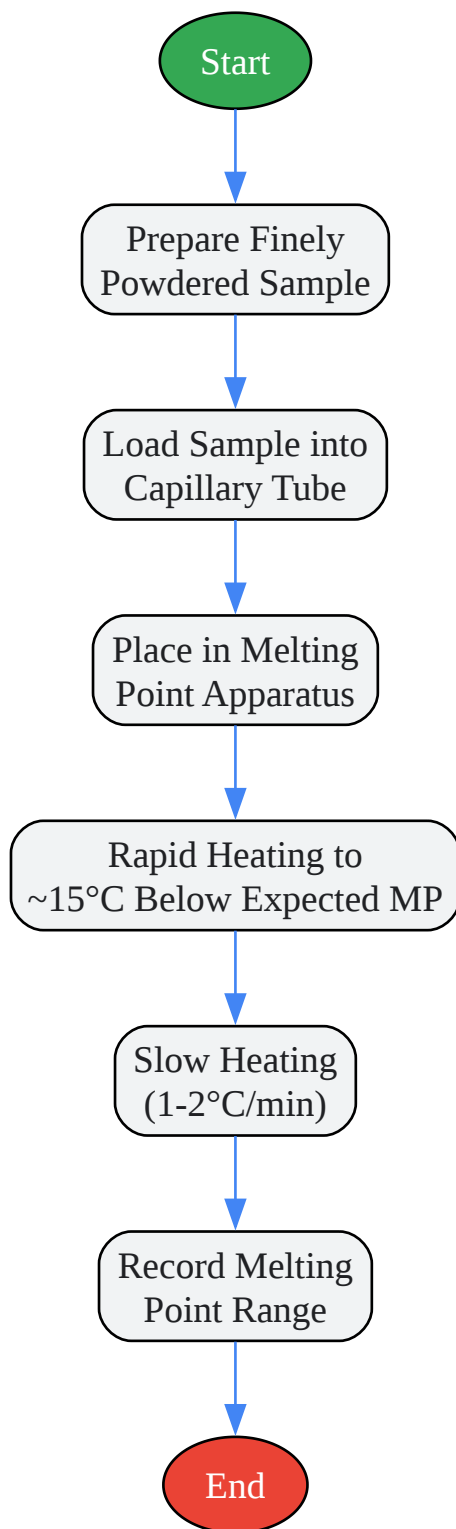
Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Methodology:

- Sample Preparation: Finely powder a small amount of crystalline **4-Cyanobenzamide**.
- Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
- Data Acquisition: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a

clear liquid. This range is the melting point.



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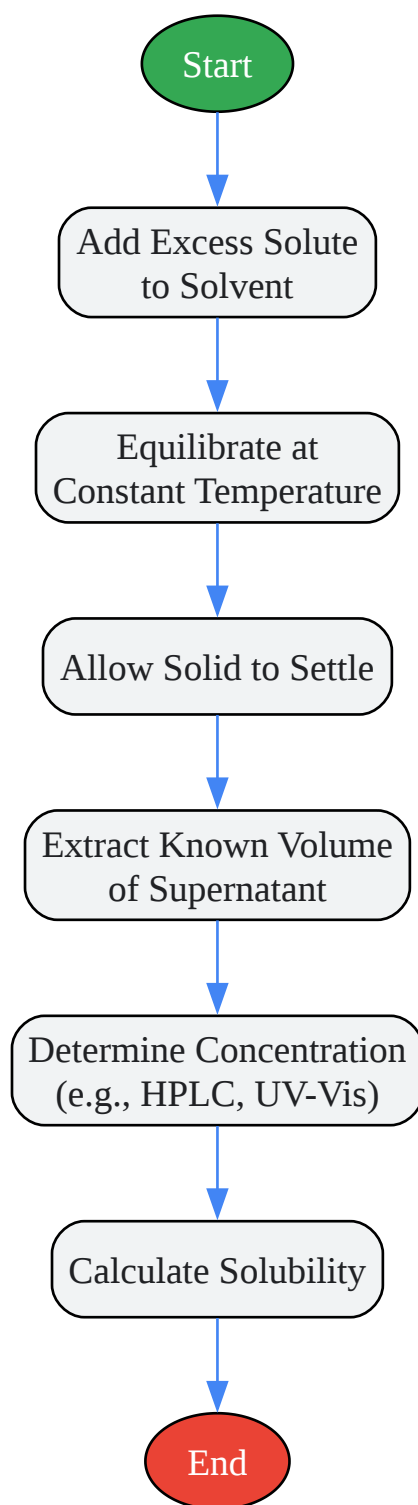
Caption: Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

- **Sample Preparation:** Add an excess amount of solid **4-Cyanobenzamide** to a known volume of the solvent in a sealed vial.
- **Equilibration:** Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the undissolved solid to settle.
- **Sample Extraction:** Carefully withdraw a known volume of the supernatant (the saturated solution).
- **Analysis:** Dilute the aliquot with a known volume of a suitable solvent and determine the concentration of **4-Cyanobenzamide** using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
- **Calculation:** Calculate the solubility from the concentration and the dilution factor.



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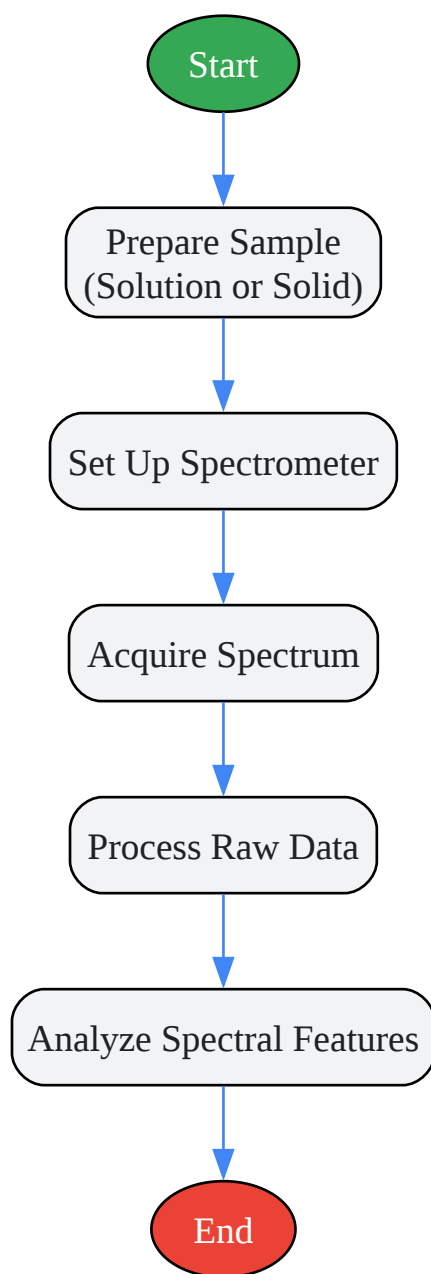
Caption: Workflow for solubility determination.

Spectroscopic Analysis Workflow

A general workflow for obtaining spectroscopic data for a solid sample like **4-Cyanobenzamide** is outlined below.

Methodology:

- **Sample Preparation:** For NMR and UV-Vis, dissolve an accurately weighed amount of **4-Cyanobenzamide** in a suitable deuterated (for NMR) or UV-transparent (for UV-Vis) solvent. For IR, prepare a KBr pellet or a mull.
- **Instrument Setup:** Calibrate and configure the spectrometer according to standard operating procedures.
- **Data Acquisition:** Acquire the spectrum, ensuring an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data (e.g., Fourier transform for NMR and IR, baseline correction).
- **Data Analysis:** Identify key spectral features (e.g., chemical shifts, coupling constants, peak positions, and intensities).



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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **4-Cyanobenzamide**. A thorough understanding of its molecular weight, melting point, spectroscopic characteristics, solubility, and crystalline forms is fundamental for its successful application in research and development. The experimental protocols outlined herein offer a

framework for the accurate and reliable determination of these properties, ensuring the generation of high-quality data for scientific and industrial endeavors.

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